Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate

描述

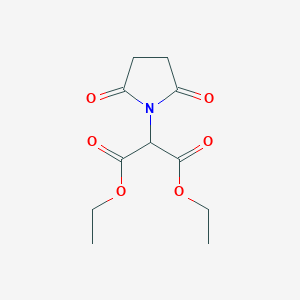

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is an organic compound with the molecular formula C11H15NO6 It is a derivative of malonic acid and is characterized by the presence of a pyrrolidinone ring

准备方法

Synthetic Routes and Reaction Conditions

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate can be synthesized through the reaction of diethyl malonate with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability .

化学反应分析

Types of Reactions

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions employed .

科学研究应用

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate has a wide range of applications in scientific research:

作用机制

The mechanism of action of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes. Additionally, it may interact with cellular receptors and ion channels, influencing signal transduction pathways.

相似化合物的比较

Similar Compounds

Diethyl malonate: A simpler derivative of malonic acid, commonly used in organic synthesis.

2,5-Dioxopyrrolidin-1-yl acetate: Another pyrrolidinone derivative with similar reactivity.

N-Hydroxysuccinimide esters: Compounds with comparable functional groups and applications.

Uniqueness

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is unique due to its combination of the malonate and pyrrolidinone moieties, which confer distinct reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions and its potential in various research fields make it a valuable compound .

生物活性

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluations, and molecular interactions based on recent research findings.

Synthesis and Characterization

This compound is synthesized through various chemical reactions involving diethyl malonate and pyrrolidine derivatives. The synthesis typically involves the formation of the pyrrolidine ring followed by functionalization to introduce the dioxo group. Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been evaluated in multiple studies focusing on its antibacterial, antitumor, and enzyme inhibitory properties.

Antibacterial Activity

Recent studies have shown that compounds related to this compound exhibit significant antibacterial activity. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.8 µg/mL against various bacterial strains, including Mycobacterium tuberculosis . The mechanism of action appears to involve inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for bacterial growth.

Antitumor Activity

In vitro studies have indicated that this compound derivatives possess antiproliferative effects against cancer cell lines. For example, compounds derived from this scaffold have shown IC50 values in the nanomolar range against breast cancer cell lines (MDA-MB-436), suggesting potent anticancer properties . The mechanism involves cell cycle arrest and induction of apoptosis, making it a candidate for further development in cancer therapy.

Molecular Docking Studies

Molecular docking studies provide insight into the binding interactions between this compound and its target enzymes. These studies reveal that the compound can effectively bind to the active sites of DHFR and other relevant targets, indicating a promising therapeutic potential .

Case Studies

Several case studies have highlighted the efficacy of this compound in biological systems:

- Antibacterial Efficacy : A study reported that derivatives exhibited strong action against resistant bacterial strains with MIC values comparable to standard antibiotics.

- Antitumor Effects : In a comparative analysis with Olaparib (a known PARP inhibitor), certain derivatives showed enhanced antiproliferative activity against BRCA1 mutant cell lines .

- Enzyme Inhibition : The inhibition profile against MtDHFR was notably stronger than conventional inhibitors like trimethoprim, suggesting improved efficacy in treating infections caused by resistant pathogens .

Data Tables

| Activity Type | Compound | IC50/MIC Value | Target |

|---|---|---|---|

| Antibacterial | This compound | 0.8 µg/mL | Mycobacterium tuberculosis |

| Antitumor | Derivative A | 2.57 µM | MDA-MB-436 |

| Enzyme Inhibition | Derivative B | 92 µM | MtDHFR |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate, and how can purification be achieved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation of diethyl malonate derivatives. For example, diethyl bromomalonate reacts with pyrrolidinone derivatives under reflux in dichloromethane with a base (e.g., KCO) to introduce the dioxopyrrolidinyl group. Purification typically involves flash chromatography using petroleum ether-ethyl acetate gradients (8:2 to 6:4), yielding products as oils or solids (62–87% yields) . NMR (e.g., H and C) and ESI-MS are critical for confirming structure: key signals include δ ~5.6–5.7 ppm (methine proton) and δ ~165–175 ppm (ester carbonyl carbons) .

Q. How can the reactivity of the dioxopyrrolidinyl group influence subsequent functionalization?

- Methodological Answer : The 2,5-dioxopyrrolidin-1-yl moiety is electrophilic, enabling conjugation via NHS ester chemistry. For example, it can react with amines to form stable amide bonds, as demonstrated in the synthesis of C60-malonate derivatives using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) . Reaction conditions (e.g., DCM solvent, overnight stirring) and stoichiometric ratios (1:1.2 malonate:NHS) are critical for high yields.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- H NMR : Look for the methine proton (δ ~5.6–5.7 ppm, singlet) and ester ethyl groups (δ ~1.2–1.3 ppm, triplet; δ ~4.2–4.3 ppm, quartet) .

- C NMR : Ester carbonyls appear at δ ~165–175 ppm, while the dioxopyrrolidinyl carbonyls resonate at δ ~170–175 ppm .

- ESI-MS : The molecular ion ([M+Na]) is typically observed, with accurate mass matching the theoretical value (e.g., m/z 307 for a related compound) .

Advanced Research Questions

Q. How do electronic effects of the dioxopyrrolidinyl group impact enolate formation in alkylation or condensation reactions?

- Methodological Answer : The electron-withdrawing dioxopyrrolidinyl group increases α-hydrogen acidity, facilitating enolate generation. For alkylation, use strong bases (e.g., LDA or NaH) in THF at −78°C to deprotonate the malonate. React the enolate with alkyl halides (e.g., benzyl bromide) to introduce substituents. Monitor regioselectivity via H NMR: alkylation at the malonate α-carbon shifts the methine proton signal upfield (δ ~5.3–5.4 ppm) .

Q. What contradictions exist in reported synthetic yields, and how can reaction conditions be optimized?

- Methodological Answer : Yields vary based on substituent steric/electronic effects. For nitro-substituted analogs (e.g., diethyl 2-(2-nitrophenyl)malonate), yields drop to 77% due to competing side reactions. Optimization strategies:

- Temperature : Increase to 120°C for faster kinetics .

- Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Catalysis : Add phase-transfer catalysts (e.g., TBAB) for biphasic reactions .

Q. Can this compound serve as a precursor for spirocyclic or heterocyclic systems?

- Methodological Answer : Yes. The compound’s malonate core allows cyclization with amines or hydrazines. For spirooxindoles, react with 2-nitrofluorobenzene derivatives under basic conditions (KCO, DMF, 100°C), followed by nitro reduction and lactamization . Key steps:

- Nitro Reduction : Use H/Pd-C or Zn/HCl.

- Lactamization : Heat in acetic acid to form the spiro ring .

Q. Data Contradictions and Resolution

Q. Discrepancies in NMR assignments for malonate derivatives: How to resolve them?

- Methodological Answer : Conflicting δ values may arise from solvent effects (CDCl vs. DO) or substituent electronic environments. Cross-validate using:

- 2D NMR : HSQC and HMBC to correlate protons and carbons .

- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts .

Q. Applications in Complex Syntheses

Q. How is this compound used in synthesizing bioactive molecules or materials?

- Methodological Answer :

属性

IUPAC Name |

diethyl 2-(2,5-dioxopyrrolidin-1-yl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO6/c1-3-17-10(15)9(11(16)18-4-2)12-7(13)5-6-8(12)14/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELBBOBSSPLQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)N1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364890 | |

| Record name | diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143801-19-8 | |

| Record name | diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。